REACTION_CXSMILES
|
[NH2:1][CH:2]([C:8]([CH3:10])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:11][C:12]1[CH:16]=[C:15]([CH3:17])[NH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(O[C:27]([CH3:30])([CH3:29])[CH3:28])(=O)C>>[CH3:11][C:12]1[C:16]([C:27]([CH3:30])([CH3:29])[CH3:28])=[C:15]([CH3:17])[NH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].[CH2:6]([O:5][C:3](=[O:4])[CH2:2][NH2:1])[CH3:7].[CH3:10][C:8]([CH:2]1[C:3](=[O:5])[CH2:13][CH2:12][CH2:11]1)=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(NC(=C1)C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
Name
|
enamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OCC)C(=O)C
|
Name
|
3-alkyl-2,4-pentandione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl alkylpyrrole-2 carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4b-f
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl N-(3-oxo-1-alkenyl)aminoacetates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained by a base
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(NC(=C1C(C)(C)C)C)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1CCCC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:8]([CH3:10])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:11][C:12]1[CH:16]=[C:15]([CH3:17])[NH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(O[C:27]([CH3:30])([CH3:29])[CH3:28])(=O)C>>[CH3:11][C:12]1[C:16]([C:27]([CH3:30])([CH3:29])[CH3:28])=[C:15]([CH3:17])[NH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].[CH2:6]([O:5][C:3](=[O:4])[CH2:2][NH2:1])[CH3:7].[CH3:10][C:8]([CH:2]1[C:3](=[O:5])[CH2:13][CH2:12][CH2:11]1)=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(NC(=C1)C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
Name
|
enamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OCC)C(=O)C
|
Name
|
3-alkyl-2,4-pentandione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl alkylpyrrole-2 carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4b-f
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl N-(3-oxo-1-alkenyl)aminoacetates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained by a base
|
Name
|
Ethyl 3,5-dimethyl-4-tertbutylpyrrole-2-carboxylate
|
Type
|
product
|
Smiles
|
CC1=C(NC(=C1C(C)(C)C)C)C(=O)OCC
|
Name
|
glycine ethyl ester
|
Type
|
product
|
Smiles
|
C(C)OC(CN)=O
|
Name
|
α-acetylcyclopentanone
|
Type
|
product
|
Smiles
|
CC(=O)C1CCCC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:8]([CH3:10])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:11][C:12]1[CH:16]=[C:15]([CH3:17])[NH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(O[C:27]([CH3:30])([CH3:29])[CH3:28])(=O)C>>[CH3:11][C:12]1[C:16]([C:27]([CH3:30])([CH3:29])[CH3:28])=[C:15]([CH3:17])[NH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].[CH2:6]([O:5][C:3](=[O:4])[CH2:2][NH2:1])[CH3:7].[CH3:10][C:8]([CH:2]1[C:3](=[O:5])[CH2:13][CH2:12][CH2:11]1)=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(NC(=C1)C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
Name
|
enamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OCC)C(=O)C
|
Name
|
3-alkyl-2,4-pentandione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl alkylpyrrole-2 carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4b-f
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl N-(3-oxo-1-alkenyl)aminoacetates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained by a base
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(NC(=C1C(C)(C)C)C)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1CCCC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |